molecular formula C30H24O9 B161440 Austrovenetin CAS No. 133632-57-2

Austrovenetin

Cat. No. B161440
M. Wt: 528.5 g/mol
InChI Key: UXSMSRFTVHNBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Austrovenetin is a natural product that is found in various plants, including the Australian tree Eucalyptus cinerea and the Chinese herb Tripterygium wilfordii. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

Scientific Research Applications

Austrovenetin as a Pigment Source

Austrovenetin, identified as the primary pigment in the fungus Dermocybe austroveneta, is a novel dimeric anthracenone pigment. It has been isolated and characterized through extraction and purification processes, conducted in the absence of oxygen and light. Notably, austrovenetin is a precursor to skyrin and hypericin, which are typically found in extracts of D. austroveneta under normal laboratory conditions (Gill & Giménez, 1991).

properties

CAS RN

133632-57-2

Product Name

Austrovenetin

Molecular Formula

C30H24O9

Molecular Weight

528.5 g/mol

IUPAC Name

1,3,8-trihydroxy-6-methyl-4-(2,4,7,10-tetrahydroxy-7-methyl-5-oxo-6,8-dihydroanthracen-1-yl)-10H-anthracen-9-one

InChI

InChI=1S/C30H24O9/c1-11-3-12-5-14-24(17(32)7-19(34)26(14)28(37)22(12)16(31)4-11)25-15-6-13-9-30(2,39)10-21(36)23(13)29(38)27(15)20(35)8-18(25)33/h3-4,6-8,31-35,38-39H,5,9-10H2,1-2H3

InChI Key

UXSMSRFTVHNBAI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2)C4=C(C=C(C5=C4C=C6CC(CC(=O)C6=C5O)(C)O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2)C4=C(C=C(C5=C4C=C6CC(CC(=O)C6=C5O)(C)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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